molecular formula C24H29N5O2 B607407 Fadaltran CAS No. 1799809-36-1

Fadaltran

Cat. No.: B607407
CAS No.: 1799809-36-1
M. Wt: 419.53
InChI Key: QFUYPQVPOWDETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Fadaltran has several scientific research applications, including:

    Chemistry: Used as a research tool to study the properties and reactions of α2-adrenoreceptor antagonists.

    Biology: Employed in biological studies to understand the role of α2-adrenoreceptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions where α2-adrenoreceptor antagonism is beneficial.

    Industry: Utilized in the development of new drugs and therapeutic agents

Chemical Reactions Analysis

Fadaltran, as an α2-adrenoreceptor antagonist, is likely to undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

Mechanism of Action

Fadaltran exerts its effects by antagonizing α2-adrenoreceptors. This means it binds to these receptors and inhibits their activity, which can modulate various physiological responses. The molecular targets and pathways involved include the inhibition of norepinephrine release, leading to effects on blood pressure, sedation, and analgesia .

Comparison with Similar Compounds

Fadaltran can be compared with other α2-adrenoreceptor antagonists. Similar compounds include:

    Yohimbine: Another α2-adrenoreceptor antagonist used in research and medicine.

    Idazoxan: Known for its role in studying α2-adrenoreceptor functions.

    Atipamezole: Used in veterinary medicine as a reversal agent for sedatives that act on α2-adrenoreceptors.

This compound’s uniqueness lies in its specific binding affinity and selectivity for α2-adrenoreceptors, which may offer distinct advantages in certain research and therapeutic contexts .

Properties

CAS No.

1799809-36-1

Molecular Formula

C24H29N5O2

Molecular Weight

419.53

IUPAC Name

[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa- 6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone

InChI

InChI=1S/C24H29N5O2/c30-22(20-11-25-23(26-12-20)29-14-24(15-29)16-31-17-24)27-9-6-21(7-10-27)28-8-5-18-3-1-2-4-19(18)13-28/h1-4,11-12,21H,5-10,13-17H2

InChI Key

QFUYPQVPOWDETM-UHFFFAOYSA-N

SMILES

O=C(N1CCC(N2CC3=C(C=CC=C3)CC2)CC1)C4=CN=C(N(C5)CC65COC6)N=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fadaltran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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